
Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its pyridine ring, which is a six-membered aromatic heterocycle containing nitrogen. The presence of the dimethylamino and ethoxy groups, along with the trimethylbenzyl moiety, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride typically involves multiple steps. One common method includes the alkylation of pyridine with a suitable benzyl halide derivative, followed by the introduction of the dimethylamino and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino or ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom, used widely in organic synthesis.
2-(Dimethylamino)pyridine: Known for its use as a catalyst in acylation reactions.
4-Dimethylaminopyridine: Another catalyst with similar applications but different reactivity due to the position of the dimethylamino group.
Uniqueness
Pyridine, 2-(alpha-(2-(dimethylamino)ethoxy)-alpha,3,4-trimethylbenzyl)-, hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylbenzyl moiety, in particular, differentiates it from simpler pyridine derivatives and enhances its potential for specific interactions in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
74037-47-1 |
|---|---|
Formule moléculaire |
C19H27ClN2O |
Poids moléculaire |
334.9 g/mol |
Nom IUPAC |
2-[1-(3,4-dimethylphenyl)-1-pyridin-2-ylethoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H26N2O.ClH/c1-15-9-10-17(14-16(15)2)19(3,22-13-12-21(4)5)18-8-6-7-11-20-18;/h6-11,14H,12-13H2,1-5H3;1H |
Clé InChI |
SHIGRSAZJLNRBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C2=CC=CC=N2)OCCN(C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


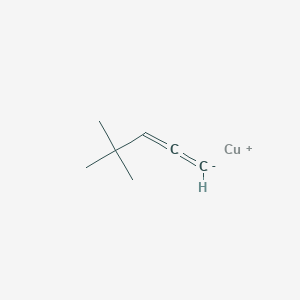
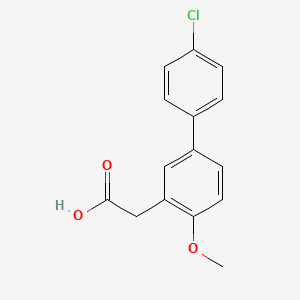
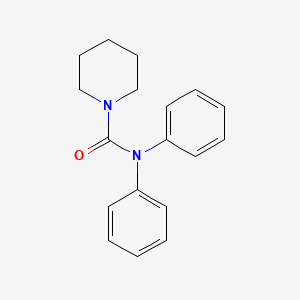
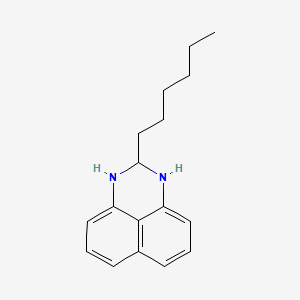
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
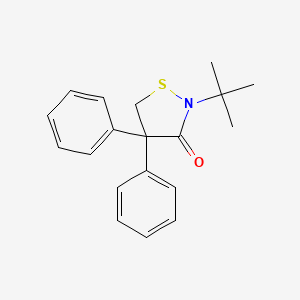
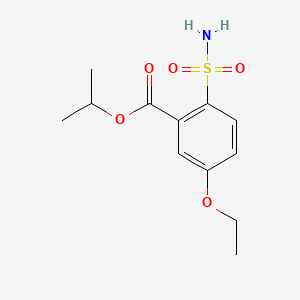
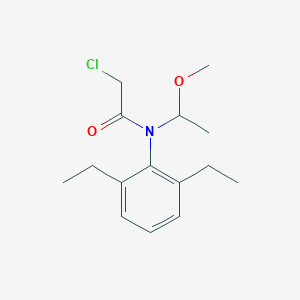
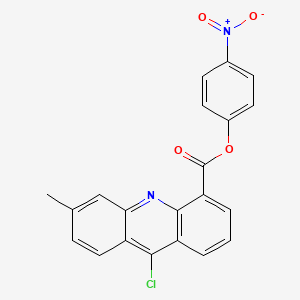
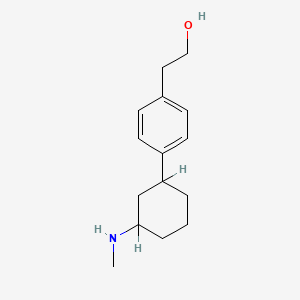
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)
